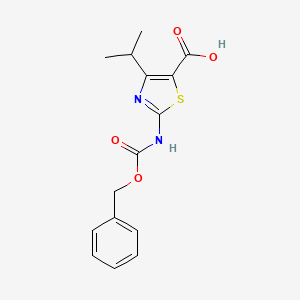
2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid, also known as PTZ, is a thiazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. PTZ is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Scientific Research Applications
2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid has been studied extensively for its potential applications in various fields. In medicinal chemistry, 2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid has been shown to possess anti-inflammatory and antioxidant properties. It has also been investigated for its potential use in the treatment of cancer and neurodegenerative diseases. In addition, 2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid has been studied for its antibacterial and antifungal properties.
Mechanism Of Action
The exact mechanism of action of 2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid is not fully understood. However, studies have shown that it may work by inhibiting the production of reactive oxygen species (ROS) and reducing inflammation. 2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid has also been shown to modulate the activity of certain enzymes and transcription factors involved in oxidative stress and inflammation.
Biochemical And Physiological Effects
2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, 2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid has been shown to modulate the activity of certain enzymes and transcription factors involved in oxidative stress and inflammation.
Advantages And Limitations For Lab Experiments
2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under a wide range of conditions. However, 2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid also has some limitations. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood.
Future Directions
For research on 2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid include its potential use in other fields, such as agriculture and environmental science, as well as its use as a starting point for the synthesis of new compounds with improved properties.
Synthesis Methods
2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid can be synthesized by the reaction of 2-aminothiazole with ethyl chloroformate and phenylalanine methyl ester. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure 2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid.
properties
IUPAC Name |
2-(phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-9(2)11-12(13(18)19)22-14(16-11)17-15(20)21-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,18,19)(H,16,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFUUYAFEGASPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(SC(=N1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2375766.png)
![N-(4-methoxybenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2375768.png)
![N-(2-fluorophenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2375770.png)
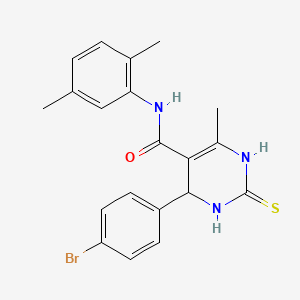
![1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2375773.png)
![N-(4-ethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2375774.png)
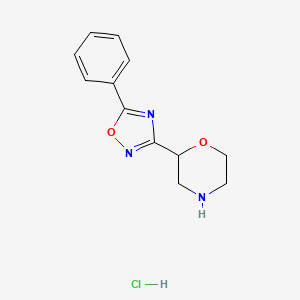
![(5-fluorobenzo[b]thiophen-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2375779.png)
![trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)](/img/no-structure.png)
![3-methyl-2-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2375782.png)
![6-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2375785.png)
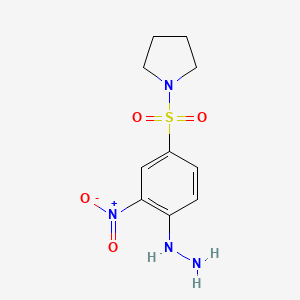
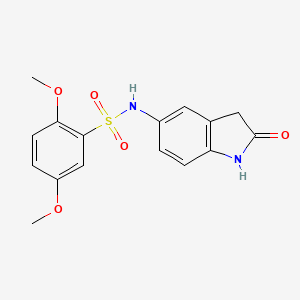
![2-Ethoxy-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2375788.png)